molecular formula C11H17NO4 B14015468 (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid

(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid

Cat. No.: B14015468
M. Wt: 227.26 g/mol
InChI Key: YZNMNHVNGILTNJ-BRFYHDHCSA-N
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Description

(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a tert-butoxycarbonyl (Boc) protecting group, and an alkyne functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the alkyne: The alkyne functional group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.

    Introduction of the carboxylic acid group: The carboxylic acid group is introduced through a series of reactions, including hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid
  • (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid

Uniqueness

(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules. Its structure also provides potential for specific interactions with biological targets, making it valuable in biochemical and medicinal research.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid

InChI

InChI=1S/C11H17NO4/c1-5-6-7(12)8(9(13)14)10(15)16-11(2,3)4/h1,7-8H,6,12H2,2-4H3,(H,13,14)/t7?,8-/m1/s1

InChI Key

YZNMNHVNGILTNJ-BRFYHDHCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C(CC#C)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(C(CC#C)N)C(=O)O

Origin of Product

United States

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